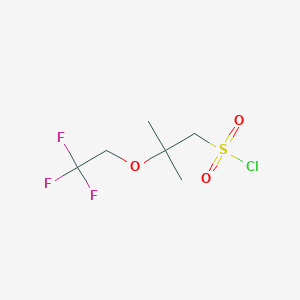

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

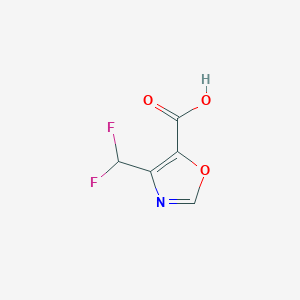

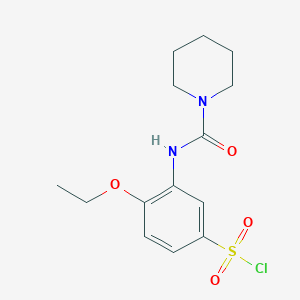

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2169117-41-1 . It has a molecular weight of 254.66 and its IUPAC name is 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 94.8±35.0 °C and a predicted density of 1.036±0.06 g/cm3 .Scientific Research Applications

Synthesis and Reactivity

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is involved in the synthesis of various sulfonates and sulfonic esters. For example, it reacts with 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols in the presence of bases to afford methane-, trifluoromethane-, benzene, and toluenesulfonates, highlighting its versatility in organic synthesis (Zyuzin, 2014). Similarly, it serves as a precursor in the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, showcasing its utility in the synthesis of N-tert-butylsulfonyl imino esters, which are valuable in allylation reactions (Schleusner et al., 2004).

Catalysis and Functionalization

The compound also finds application as a catalyst and in the functionalization of molecules. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, derived from a similar sulfonyl chloride structure, acts as a novel and green catalyst for the formylation of alcohols and amines, demonstrating its potential in catalysis and organic transformations (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Surface Chemistry and Material Science

In material science, derivatives of sulfonyl chlorides, like 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride, contribute to the development of novel materials. The synthesis and characterization of sulfonated block copolymers incorporating fluorenyl groups for fuel-cell applications exemplify the integration of sulfonyl chloride derivatives into advanced materials. These copolymers exhibit high proton conductivity and mechanical properties, indicating their suitability for fuel-cell membranes (Bae et al., 2009).

Environmental and Engineering Applications

Amphoteric polymers synthesized from compounds structurally related to 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride, such as poly(acrylamide-acryloyloxyethyl trimethyl ammonium chloride-2-acrylamido-2-methyl-propane sulfonate), have been developed for sludge flocculation. These polymers demonstrate efficient flocculation capabilities, making them valuable in wastewater treatment and environmental remediation efforts (Qi et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFRRMXZEAPHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)

![5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2997830.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)

![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)